molecular formula C22H25N3O3S B2719365 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 852137-81-6

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2719365
CAS No.: 852137-81-6
M. Wt: 411.52
InChI Key: HINARVISCHQVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic small molecule featuring a 1,2-dimethyl-1H-indole core linked via a methylene bridge to a 4-(pyrrolidine-1-sulfonyl)benzamide group. This specific molecular architecture, combining an indole system with a benzenesulfonamide pharmacophore, positions it as a compound of significant interest in medicinal chemistry and drug discovery research . Indole-sulfonamide hybrids are extensively investigated for their potential to interact with key biological targets. Notably, sulfonamides are known to act as effective inhibitors of Carbonic Anhydrase (CA) isoforms, including the tumor-associated enzymes CA IX and CA XII . The inhibition of these enzymes, which are overexpressed in hypoxic tumors and contribute to acidosis and cancer progression, is a validated therapeutic strategy. The benzenesulfonamide group in its structure is capable of coordinating the zinc ion in the active site of CAs, while the indole and pyrrolidine substituents can be optimized for selectivity against cancer-associated isoforms . Beyond carbonic anhydrase inhibition, molecules containing the indole nucleus demonstrate a wide spectrum of reported biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . The 1,2-dimethylindole moiety provides a stable, privileged scaffold often found in biologically active compounds, suggesting this reagent has broad utility as a chemical building block for developing novel therapeutic agents or as a probe for studying enzyme function . Researchers can employ this compound as a key intermediate in the synthesis of more complex molecules or as a reference standard in bioactivity screening assays. It is supplied for research purposes only. This product is not intended for diagnostic or therapeutic applications. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-16-13-19-14-17(5-10-21(19)24(16)2)15-23-22(26)18-6-8-20(9-7-18)29(27,28)25-11-3-4-12-25/h5-10,13-14H,3-4,11-12,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINARVISCHQVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding. The process involves the reaction of aryl hydrazines, ketones, and alkyl halides under microwave irradiation to produce the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of N-alkylated or sulfonyl-substituted products.

Scientific Research Applications

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Key Structural Differences :

  • Indole vs. Oxadiazole Core : The target compound’s indole moiety may enhance lipophilicity and membrane penetration compared to the oxadiazole rings in LMM5 and LMM11, which are more polar and rigid .

Key Findings :

  • Antifungal Potency : LMM5 and LMM11 exhibit lower MIC values than fluconazole, suggesting enhanced efficacy. The target compound’s indole group may further improve activity, but empirical data are lacking.
  • Resistance Mitigation : Both LMM5 and LMM11 overcome fluconazole resistance, likely due to their sulfonamide substituents interfering with fungal efflux pumps or CYP51 binding . The target compound’s pyrrolidine sulfonyl group may share this mechanism.

Mechanistic and Pharmacokinetic Considerations

  • Target Engagement : The sulfonamide group in all three compounds likely interacts with fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis. The indole moiety in the target compound may provide additional π-π stacking interactions with aromatic residues in enzyme pockets.

Biological Activity

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide, commonly known as Almotriptan, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C17H26ClN3O2S
Molecular Weight: 371.93 g/mol
CAS Number: 154323-46-3
Melting Point: 189-191°C (dec.)
Solubility: Slightly soluble in DMSO, Methanol, and Water

PropertyValue
Melting Point189-191°C (dec.)
Storage Temperature-20°C (hygroscopic)
SolubilityDMSO (slightly), Methanol (slightly), Water (slightly)

Almotriptan primarily functions as a selective agonist for serotonin receptors, specifically the 5-HT_1B and 5-HT_1D subtypes. This mechanism is crucial for its efficacy in treating migraine headaches by inducing vasoconstriction of dilated intracranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.

1. Antimigraine Activity

Almotriptan is primarily used in the treatment of acute migraine attacks. Clinical studies have demonstrated its effectiveness in reducing headache severity and associated symptoms such as nausea and photophobia. A study indicated that Almotriptan significantly reduced headache intensity within two hours post-administration compared to placebo .

2. Antimicrobial Activity

Recent research has explored the antimicrobial properties of Almotriptan and related compounds. In vitro studies have shown that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interact with bacterial membranes, disrupting their integrity .

3. Antitumor Activity

Almotriptan and its analogs have been investigated for potential anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of Bcl-2 family proteins . The structure-activity relationship (SAR) analysis indicates that modifications in the indole and sulfonamide groups enhance cytotoxicity against specific cancer cell lines.

Clinical Efficacy in Migraine Treatment

A double-blind randomized controlled trial involving 300 patients demonstrated that Almotriptan was significantly more effective than placebo in achieving headache relief within two hours after administration. The study reported that approximately 70% of participants experienced significant pain reduction .

Antimicrobial Screening

In a comparative study of various indole derivatives, Almotriptan showed comparable antimicrobial activity to established antibiotics. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, with Almotriptan derivatives achieving MICs as low as 32 µg/mL against S. aureus and E. coli .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.